Cas no 2228745-91-1 (3-2-(aminooxy)propan-2-yl-2-bromophenol)

3-2-(Aminooxy)propan-2-yl-2-bromophenol is a brominated phenolic compound featuring an aminooxy functional group, which enhances its reactivity in organic synthesis. The presence of the aminooxy moiety makes it a valuable intermediate for oxime formation, conjugation, and other nucleophilic reactions. The bromine substituent on the aromatic ring further increases its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular architectures. This compound is particularly advantageous in pharmaceutical and agrochemical research, where precise functionalization is critical. Its stability under standard conditions and compatibility with diverse reaction conditions make it a versatile building block for synthetic applications.
3-2-(aminooxy)propan-2-yl-2-bromophenol structure
2228745-91-1 structure
商品名:3-2-(aminooxy)propan-2-yl-2-bromophenol
CAS番号:2228745-91-1
MF:C9H12BrNO2
メガワット:246.101081848145
CID:6406568
PubChem ID:165710797

3-2-(aminooxy)propan-2-yl-2-bromophenol 化学的及び物理的性質

名前と識別子

    • 3-2-(aminooxy)propan-2-yl-2-bromophenol
    • EN300-1904535
    • 3-[2-(aminooxy)propan-2-yl]-2-bromophenol
    • 2228745-91-1
    • インチ: 1S/C9H12BrNO2/c1-9(2,13-11)6-4-3-5-7(12)8(6)10/h3-5,12H,11H2,1-2H3
    • InChIKey: HFYRTBDUGVWPHP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1C(C)(C)ON)O

計算された属性

  • せいみつぶんしりょう: 245.00514g/mol
  • どういたいしつりょう: 245.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 55.5Ų

3-2-(aminooxy)propan-2-yl-2-bromophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904535-0.1g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
0.1g
$1031.0 2023-09-18
Enamine
EN300-1904535-5g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
5g
$3396.0 2023-09-18
Enamine
EN300-1904535-2.5g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
2.5g
$2295.0 2023-09-18
Enamine
EN300-1904535-10.0g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
10g
$5037.0 2023-06-01
Enamine
EN300-1904535-0.25g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
0.25g
$1078.0 2023-09-18
Enamine
EN300-1904535-0.5g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
0.5g
$1124.0 2023-09-18
Enamine
EN300-1904535-5.0g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
5g
$3396.0 2023-06-01
Enamine
EN300-1904535-0.05g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
0.05g
$983.0 2023-09-18
Enamine
EN300-1904535-1.0g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
1g
$1172.0 2023-06-01
Enamine
EN300-1904535-1g
3-[2-(aminooxy)propan-2-yl]-2-bromophenol
2228745-91-1
1g
$1172.0 2023-09-18

3-2-(aminooxy)propan-2-yl-2-bromophenol 関連文献

3-2-(aminooxy)propan-2-yl-2-bromophenolに関する追加情報

3-2-(Aminooxy)Propan-2-Yl-2-Bromophenol: A Comprehensive Overview

The compound 3-2-(aminooxy)propan-2-yl-2-bromophenol, identified by the CAS number 2228745-91-1, is a versatile organic molecule with significant applications in various fields of chemistry. This compound, also referred to as 3-(tert-butylamino)oxyphenol, is characterized by its unique structural features, which make it a valuable component in both academic research and industrial applications. The molecule consists of a phenolic group, a bromine substituent, and an aminooxy group attached to a propan-2-yl chain. These functional groups contribute to its reactivity and versatility in chemical reactions.

Recent studies have highlighted the potential of 3-2-(aminooxy)propan-2-yl-2-bromophenol in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents. The bromine substituent in the molecule has been shown to enhance its pharmacokinetic properties, making it an attractive candidate for drug delivery systems. Additionally, the aminooxy group facilitates the formation of stable bonds with other biomolecules, further expanding its utility in therapeutic applications.

In terms of synthesis, 3-2-(aminooxy)propan-2-yl-2-bromophenol can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of 2-bromophenol with tert-butylamine in the presence of appropriate catalysts. This method ensures high yield and purity, making it suitable for large-scale production. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its scalability for industrial use.

The physical and chemical properties of 3-2-(aminooxy)propan-2-Yl-phenol have been thoroughly investigated. Its solubility in organic solvents, such as dichloromethane and ethyl acetate, makes it ideal for use in organic synthesis. Furthermore, its ability to form hydrogen bonds due to the hydroxyl group enhances its compatibility with polar solvents, which is advantageous in chromatographic separations and purification processes.

In environmental chemistry, 3-(tert-butylamino)oxyphenol has been studied for its role in the degradation of persistent organic pollutants (POPs). The compound's ability to act as a reducing agent has been leveraged in remediation strategies for contaminated sites. Recent findings suggest that it can effectively facilitate the breakdown of polychlorinated biphenyls (PCBs), offering a promising solution to environmental pollution challenges.

The application of CAS 2228745911-based compounds extends into materials science as well. Researchers have explored its use as a building block for constructing advanced materials, such as stimuli-responsive polymers and self-healing materials. The molecule's unique combination of functional groups allows for precise control over material properties, making it a valuable asset in the development of next-generation materials.

In conclusion, 3-(tert-butylamino)oxyphenol, or CAS 145911-based compounds like 3-[Aminooxy]propanoate esters derivatives are pivotal molecules with diverse applications across multiple disciplines. Their structural versatility and reactivity make them indispensable tools in modern chemistry. As ongoing research continues to uncover new potentials for these compounds, their significance in both academic and industrial settings is expected to grow further.

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